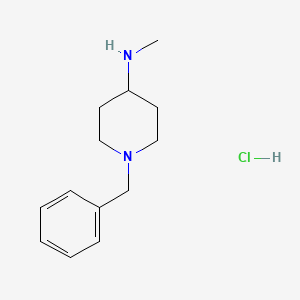

4-(Methylamino)-1-benzylpiperidine monohydrochoride

Description

4-(Methylamino)-1-benzylpiperidine monohydrochloride is a synthetic organic compound featuring a piperidine core substituted with a benzyl group at the 1-position and a methylamino group at the 4-position, stabilized as a hydrochloride salt. This structural configuration enhances its solubility and bioavailability compared to the free base form.

Properties

IUPAC Name |

1-benzyl-N-methylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12;/h2-6,13-14H,7-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADHHGWHTPTKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1-benzylpiperidine monohydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Addition of the Methylamino Group: The methylamino group is introduced through a reductive amination reaction, where a methylamine reacts with the piperidine ring in the presence of a reducing agent.

Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-(Methylamino)-1-benzylpiperidine monohydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1-benzylpiperidine monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: N-oxides of 4-(Methylamino)-1-benzylpiperidine.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Methylamino)-1-benzylpiperidine monohydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1-benzylpiperidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of Piperidine and Pyridine Derivatives

The compound shares structural similarities with pyridine-based molecules, such as 4-aminopyridine (4-AP) and its derivatives. Key differences and functional outcomes are outlined below:

Key Observations :

- Methylamino Substitution: The methylamino group in 4-(methylamino)pyridine enhances IBa potentiation in dorsal root ganglion (DRG) neurons compared to 4-AP, suggesting that methylamino-substituted heterocycles may improve ion channel modulation . This implies that 4-(Methylamino)-1-benzylpiperidine HCl could exhibit similar or stronger activity than 4-AP in neuronal contexts.

- Benzyl Group Impact: The benzyl group in the target compound and Pazopanib HCl may enhance binding to hydrophobic pockets in target proteins (e.g., receptors or kinases). Pazopanib’s benzyl-indazolyl moiety is critical for VEGFR inhibition , suggesting that 4-(Methylamino)-1-benzylpiperidine HCl could interact with analogous targets.

- Hydrochloride Salt : Like Pazopanib HCl, the hydrochloride form improves aqueous solubility, which is advantageous for pharmacokinetics but may alter receptor affinity compared to free bases.

Functional Divergence in Pharmacological Targets

- Ion Channel Modulation: Pyridine derivatives (e.g., 4-(methylamino)pyridine) act on voltage-gated Ca²⁺ channels, while benzylpiperidines are more commonly associated with serotonin or dopamine receptor interactions. The hybrid structure of 4-(Methylamino)-1-benzylpiperidine HCl may confer dual activity, though empirical data are lacking.

- Kinase Inhibition: Pazopanib’s methylamino-benzyl motif is pivotal for kinase inhibition , but the piperidine core in the target compound may redirect selectivity toward G-protein-coupled receptors (GPCRs) instead.

Biological Activity

4-(Methylamino)-1-benzylpiperidine monohydrochloride is a compound of interest due to its biological activity, particularly in the context of neurotransmission and receptor interaction. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

4-(Methylamino)-1-benzylpiperidine monohydrochloride is a piperidine derivative characterized by the presence of a methylamino group and a benzyl substituent. Its molecular structure allows it to interact with various biological targets, particularly in the central nervous system (CNS).

Molecular Structure

- Chemical Formula : CHClN

- Molecular Weight : 229.73 g/mol

- IUPAC Name : 4-(Methylamino)-1-benzylpiperidine hydrochloride

The compound exhibits significant biological activity primarily through its interaction with G protein-coupled receptors (GPCRs) and ion channels. It has been shown to modulate neurotransmitter systems, particularly those involving glutamate and dopamine.

Receptor Interactions

- Glutamate Receptors : The compound may act as a modulator of glutamate receptors, which are crucial for synaptic plasticity and memory formation .

- Dopamine Receptors : It has been reported to influence dopamine receptor activity, which is relevant for mood regulation and reward pathways .

Pharmacological Effects

Research indicates that 4-(Methylamino)-1-benzylpiperidine monohydrochloride can affect various physiological processes:

- Neurotransmission : Enhances excitatory neurotransmission through glutamate receptor modulation.

- Behavioral Effects : Animal studies suggest potential anxiolytic and antidepressant-like effects .

Case Studies

- Study on Anxiety Models : In a rodent model of anxiety, administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test.

- Cognitive Function Assessment : Another study demonstrated improvements in cognitive function in mice subjected to stress, indicating potential neuroprotective effects.

Table 1: Summary of Biological Activities

Table 2: Comparative Affinity for Receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.